molecular formula C13H8F3N3 B572027 4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile CAS No. 1260811-56-0

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile

Cat. No.: B572027
CAS No.: 1260811-56-0
M. Wt: 263.223
InChI Key: HMDYOIHFWSIUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(trifluoromethyl)benzonitrile, also known as 4-Cyano-3-trifluoromethylaniline, is a cyanated and trifluoromethylated derivative of aniline . It is used as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .


Synthesis Analysis

The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile involves a series of chemical reactions starting from m-fluoro-(trifluoromethyl)benzene. This process includes bromination, Grignard reaction, cyanidation, and amination, resulting in an overall yield of 49.2%.


Molecular Structure Analysis

The molecular structure of 4-Amino-2-(trifluoromethyl)benzonitrile has been extensively studied. The linear formula of this compound is NCC6H3(CF3)NH2 .


Chemical Reactions Analysis

4-Amino-2-(trifluoromethyl)benzonitrile participates in various chemical reactions due to its active functional groups. Its amino group makes it a versatile precursor for further functionalization and synthesis of complex molecules.


Physical And Chemical Properties Analysis

The physical properties of 4-Amino-2-(trifluoromethyl)benzonitrile, including melting points, solubility, and crystalline structure, are crucial for its handling and application in synthesis processes.

Mechanism of Action

While the specific mechanism of action for 4-Amino-2-(trifluoromethyl)benzonitrile is not available, it’s worth noting that similar compounds have been used in the treatment of diseases like Acute Promyelocytic Leukemia .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

As for future directions, it’s important to note that the demand for 4-Amino-2-(trifluoromethyl)benzonitrile and similar compounds is likely to rise due to their potential applications in the treatment of various diseases .

Properties

IUPAC Name

4-amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3/c1-2-7-3-4-10-8(5-7)11(18)9(6-17)12(19-10)13(14,15)16/h2-5H,1H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYOIHFWSIUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733713
Record name 4-Amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260811-56-0
Record name 4-Amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.